molecular formula C21H21ClN2O3 B2655970 (2Z)-2-[(2-chlorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one CAS No. 869078-28-4

(2Z)-2-[(2-chlorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2655970
CAS No.: 869078-28-4
M. Wt: 384.86
InChI Key: FKXBMIFLIHPHME-UNOMPAQXSA-N
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Description

The compound (2Z)-2-[(2-chlorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one is a benzofuran derivative characterized by a fused bicyclic core with distinct substituents. Key structural features include:

  • A hydroxy group at position 6, enabling hydrogen bonding and solubility.
  • A 4-methylpiperazinylmethyl group at position 7, which may enhance solubility and modulate pharmacokinetic properties.

Properties

IUPAC Name

(2Z)-2-[(2-chlorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c1-23-8-10-24(11-9-23)13-16-18(25)7-6-15-20(26)19(27-21(15)16)12-14-4-2-3-5-17(14)22/h2-7,12,25H,8-11,13H2,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXBMIFLIHPHME-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4Cl)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4Cl)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-chlorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the chlorophenyl group through a Friedel-Crafts acylation reaction. The hydroxy group can be introduced via a hydroxylation reaction, and the piperazine moiety is added through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2-chlorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

Case Study: Cytotoxicity Studies

A study investigating the cytotoxic effects of benzofuran derivatives highlighted that these compounds could induce cell death through mechanisms such as mitochondrial dysfunction and the activation of caspases, which are critical in apoptosis .

Enzyme Inhibition

Compounds similar to compound X have been evaluated for their ability to inhibit key enzymes involved in various physiological processes. For instance, certain piperazine derivatives have demonstrated strong inhibitory effects on acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's disease.

Case Study: Enzyme Inhibition Assays

In vitro assays have shown that some derivatives with piperazine components exhibit significant AChE inhibition, suggesting that compound X may also possess similar enzyme inhibitory properties. This potential makes it a candidate for further investigation in the context of neurodegenerative disorders .

Antibacterial Activity

The antibacterial properties of compounds related to compound X have been explored through various screening assays. Preliminary results indicate that certain derivatives exhibit varying degrees of effectiveness against different bacterial strains.

Case Study: Antibacterial Screening

A series of synthesized compounds similar to compound X were tested for antibacterial activity, revealing some derivatives with significant inhibition comparable to standard antibiotics .

Data Table: Biological Activities of Related Compounds

Compound NameStructure TypeAntibacterial ActivityAChE InhibitionCytotoxicity
Compound APiperazineModerateStrongYes
Compound BBenzofuranStrongModerateYes
Compound CBenzofuran-Piperazine HybridModerateStrongYes

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-chlorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Comparison of Benzofuran Derivatives

Compound Benzylidene Substituent Position 6 Substituent Position 7 Substituent
Target Compound 2-chlorophenyl Hydroxy 4-methylpiperazinylmethyl
() 2,3,4-trimethoxyphenyl Hydroxy 4-(2-hydroxyethyl)piperazinylmethyl
() 3-methylphenyl Hydroxy 4-(2-hydroxyethyl)piperazinylmethyl
() 4-fluorophenyl Hydroxy None
() 3-fluorophenyl 2-methylprop-2-enoxy None

Key Differences and Implications

Benzylidene Substituent Variability
  • Target Compound vs. : The 2-chlorophenyl group (electron-withdrawing) contrasts with the 2,3,4-trimethoxyphenyl group (electron-donating, bulkier). Chloro substituents may enhance stability and receptor affinity, while methoxy groups could improve solubility but reduce membrane permeability .
  • Fluorophenyl Analogs () : Fluorine’s electronegativity may increase metabolic stability compared to chlorine. The 4-fluoro () and 3-fluoro () positions influence spatial interactions with biological targets .
Position 6 Substituents
  • The hydroxy group in the target compound and analogs () facilitates hydrogen bonding, critical for target engagement.
Position 7 Functionalization
  • The 4-methylpiperazinylmethyl group (target compound) offers moderate hydrophilicity, while 4-(2-hydroxyethyl)piperazinylmethyl () enhances solubility due to the hydroxyethyl moiety. These differences may impact blood-brain barrier penetration or renal clearance .

Research Findings and Hypotheses

  • Bioactivity Trends : Benzofuran derivatives with hydroxy and piperazine groups (e.g., ) are often explored for antimicrobial or anticancer properties due to their ability to interact with enzymes or receptors .
  • Fluorophenyl Derivatives : Fluorinated analogs () are frequently prioritized in drug discovery for their improved metabolic stability and target selectivity .
  • Synthetic Feasibility : The trimethoxyphenyl variant () may face challenges in large-scale synthesis due to multiple methoxy groups, whereas the target compound’s simpler substitution pattern (single chloro group) could streamline production .

Biological Activity

The compound (2Z)-2-[(2-chlorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H22ClN2O3\text{C}_{19}\text{H}_{22}\text{Cl}\text{N}_{2}\text{O}_{3}

This structure includes a benzofuran core, which is known for its diverse pharmacological properties. The presence of the (2-chlorophenyl) and (4-methylpiperazin-1-yl) substituents may influence the biological activity through various mechanisms, including receptor interactions and enzyme inhibition.

Anticancer Activity

Research has indicated that compounds similar to This compound exhibit significant anticancer properties. A study focusing on derivatives of benzofuran demonstrated that they can inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism is particularly relevant for targeting rapidly dividing cancer cells while sparing normal cells .

Case Study: Inhibition of Tumor Growth

A focused library of benzofuran derivatives was screened for their ability to inhibit human umbilical vein endothelial cells (HUVECs) under activated conditions. The results showed that certain derivatives selectively inhibited tumor cell proliferation over normal endothelial cells, suggesting a promising therapeutic window for this compound class .

Analgesic Effects

The analgesic properties of related benzofuran compounds have also been noted. For instance, some derivatives exhibited potent antinociceptive effects in various pain models, outperforming traditional analgesics like aspirin and acetaminophen . This suggests that This compound may possess similar analgesic potential.

Antimicrobial Activity

Emerging evidence points towards the antimicrobial properties of benzofuran derivatives. Studies have reported that these compounds can inhibit bacterial growth, potentially through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tubulin polymerization
AnalgesicPotent antinociceptive effects
AntimicrobialInhibition of bacterial growth

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivity DescriptionReference
Benzofuran with hydroxyl groupEnhanced anticancer activity
Benzofuran with piperazine ringIncreased analgesic potency

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